N-(2-anilino-2-oxoethyl)benzamide
Overview
Description
N-(2-anilino-2-oxoethyl)benzamide is an organic compound with the molecular formula C15H14N2O2.
Mechanism of Action
Target of Action
The primary target of N-(2-anilino-2-oxoethyl)benzamide is autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in numerous physiological and pathological processes .
Mode of Action
This compound acts as an inhibitor of autotaxin . By inhibiting the activity of autotaxin, it reduces the production of LPA, thereby modulating the signaling pathways that are mediated by LPA .
Biochemical Pathways
The inhibition of autotaxin by this compound affects the LPA-dependent or LPA-mediated pathways . These pathways are involved in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and more .
Result of Action
The inhibition of autotaxin by this compound can lead to the treatment of various LPA-dependent or LPA-mediated diseases , including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .
Biochemical Analysis
Biochemical Properties
N-(2-anilino-2-oxoethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-2-oxoethyl)benzamide typically involves the reaction of benzoyl chloride with aniline in the presence of a base, followed by the addition of glycine . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline or benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted benzamides, anilines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-anilino-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(2-anilino-2-oxoethyl)-2-methoxybenzamide: Similar in structure but with a methoxy group, which can alter its chemical properties and biological activity.
N-phenyl-2-(phenylcarbonylamino)acetamide: Another structurally related compound with different substituents that affect its reactivity and applications.
Uniqueness
N-(2-anilino-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKXQFAKRHLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296697 | |
Record name | n-(2-anilino-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3106-11-4 | |
Record name | Hippuranilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-anilino-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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